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molecular formula C9H10FNO2 B8435903 1-(2-Amino-5-fluoro-3-methoxy phenyl)ethanone

1-(2-Amino-5-fluoro-3-methoxy phenyl)ethanone

Cat. No. B8435903
M. Wt: 183.18 g/mol
InChI Key: FCPBHFGFPWBXKL-UHFFFAOYSA-N
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Patent
US08183272B2

Procedure details

To a solution of 2-bromo-4-fluoro-6-methoxy aniline (4.80 g, 21.8 mmol), which had been obtained in Reference example 3(3a), in 1,4-dioxane (200 mL), tributyl (1-ethoxy vinyl) tin (11.1 mL, 32.7 mmol) and tetrakistriphenyl phosphine palladium (2.52 g, 2.18 mmol) were added, and the mixture was stirred for 16 hours at 100° C. After cooling the reaction solution to room temperature, 1 N aqueous hydrogen chloride solution (100 mL) was added and stirred further for 2 hours. The reaction solution was concentrated under reduced pressure, neutralized by adding 1 N aqueous sodium hydroxide solution, and then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1) to give the title compound as a yellow solid substance (2.80 g, yield 70%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenyl phosphine palladium
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][CH3:11])[C:3]=1[NH2:4].C([Sn](CCCC)(CCCC)[C:17]([O:19]CC)=[CH2:18])CCC.Cl>O1CCOCC1>[NH2:4][C:3]1[C:5]([O:10][CH3:11])=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[C:17](=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)F)OC
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
tetrakistriphenyl phosphine palladium
Quantity
2.52 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution to room temperature
STIRRING
Type
STIRRING
Details
stirred further for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
by adding 1 N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1OC)F)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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